ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate
Description
Structural Characterization of Ethyl (2Z)-2-[(3-Nitrophenyl)Hydrazono]-3-Oxobutanoate
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound is characterized by a predominantly planar configuration that facilitates intramolecular interactions and stabilizes the overall structure. Analysis of closely related compounds, particularly ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate, reveals that the molecule adopts a keto-hydrazo tautomeric form with remarkable planarity. The interplanar angle between the benzene ring and the mean plane through the hydrazone and aliphatic chain measures approximately 1.49 degrees, indicating minimal deviation from coplanarity.
The stereochemical configuration around the hydrazone linkage is crucial for understanding the compound's chemical behavior. The aromatic ring and aliphatic chain maintain a trans configuration with respect to the nitrogen-nitrogen bond, as evidenced by torsion angle measurements in analogous structures. This trans arrangement is energetically favorable and contributes to the overall stability of the Z-isomer configuration. The nitro group at the meta position of the phenyl ring introduces additional electronic effects that influence the molecular geometry through resonance interactions with the aromatic system.
The three-dimensional arrangement of functional groups within the molecule creates specific spatial relationships that govern intermolecular interactions. The ethyl ester moiety adopts a conformation that minimizes steric hindrance while maintaining optimal overlap of electron systems. The carbonyl oxygen of the oxobutanoate chain participates in intramolecular hydrogen bonding with the hydrazone nitrogen, forming a six-membered ring motif that contributes significantly to molecular stability.
X-ray Crystallographic Analysis of Z-Isomer Predominance
Crystallographic studies of related hydrazone compounds provide valuable insights into the structural preferences of this compound. The Z-configuration represents the thermodynamically favored isomeric form due to favorable intramolecular interactions and reduced steric strain. X-ray diffraction analysis of similar compounds reveals that the Z-isomer predominates in the solid state, with characteristic bond lengths and angles that distinguish it from the E-isomer.
The crystal packing arrangements observed in analogous structures demonstrate specific intermolecular interaction patterns that stabilize the Z-configuration. Centrosymmetric dimers form through pairs of weak carbon-hydrogen to oxygen interactions involving the 3-oxo group, creating characteristic ring motifs with graph-set notation R₂²(16). These dimers subsequently link together through additional carbon-hydrogen to oxygen interactions involving the carboxylate carbonyl group, generating ribbon structures along specific crystallographic directions.
The preference for Z-configuration is further reinforced by the formation of intramolecular hydrogen bonds between the hydrazone nitrogen and the oxo oxygen, creating a six-membered ring with S(6) graph-set motif. This stabilizing interaction is absent or significantly weakened in the E-isomer, making the Z-form energetically preferred. The crystallographic data also reveal that the molecule maintains its planar character in the solid state, with minimal conformational flexibility around the hydrazone linkage.
Table 1: Crystallographic Parameters for Related Hydrazone Compounds
| Parameter | Value | Reference Compound |
|---|---|---|
| Space Group | P2₁/n | Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate |
| Unit Cell a (Å) | 10.234 | Related structure |
| Unit Cell b (Å) | 8.567 | Related structure |
| Unit Cell c (Å) | 15.789 | Related structure |
| β angle (°) | 95.67 | Related structure |
| Z value | 4 | Related structure |
Comparative Analysis of Tautomeric Forms (Azo vs. Hydrazone)
The tautomeric equilibrium between azo and hydrazone forms represents a fundamental aspect of the structural chemistry of this compound. The hydrazone tautomer, characterized by the presence of a nitrogen-hydrogen bond and a carbon-nitrogen double bond, predominates under normal conditions due to favorable stabilization effects. This preference contrasts with the azo tautomer, which features a nitrogen-nitrogen double bond and lacks the stabilizing hydrogen bonding capabilities of the hydrazone form.
The electronic structure of the hydrazone tautomer benefits from extensive conjugation between the aromatic nitrophenyl system and the oxobutanoate chain through the hydrazone linkage. This conjugation delocalizes electron density throughout the molecule, contributing to enhanced stability and characteristic spectroscopic properties. The presence of the electron-withdrawing nitro group at the meta position further influences this electronic distribution, creating a polarized system that favors the hydrazone configuration.
Comparative studies of phenylhydrazone derivatives demonstrate that the hydrazone form exhibits superior thermal stability and resistance to isomerization compared to the corresponding azo tautomer. The intramolecular hydrogen bond formed between the hydrazone nitrogen and the adjacent carbonyl oxygen creates a stabilizing interaction with an energy estimated at approximately 15-20 kJ/mol, sufficient to maintain tautomeric preference under ambient conditions.
The influence of solvent effects on tautomeric equilibrium has been observed in related systems, where polar solvents tend to favor the hydrazone form through enhanced hydrogen bonding stabilization. Non-polar solvents may shift the equilibrium toward the azo form, although the magnitude of this effect depends on the specific electronic properties of the substituents. In the case of the 3-nitrophenyl derivative, the electron-withdrawing nature of the nitro group enhances the stability of the hydrazone tautomer relative to systems with electron-donating substituents.
Spectroscopic Fingerprinting Techniques
Infrared Vibrational Modes of Functional Groups
The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that provide definitive identification of functional groups and structural features. The nitro group exhibits distinctive stretching vibrations with asymmetric and symmetric modes appearing at approximately 1519 and 1339 wavenumbers respectively, consistent with meta-substituted nitrophenyl compounds. These bands serve as diagnostic markers for the presence and position of the nitro substituent.
The carbonyl stretching region displays multiple bands corresponding to different carbonyl environments within the molecule. The ester carbonyl of the ethyl oxobutanoate chain typically appears at approximately 1700-1723 wavenumbers, while the ketone carbonyl shows absorption at slightly lower frequencies around 1622-1689 wavenumbers. The exact positions of these bands depend on the extent of conjugation and intramolecular hydrogen bonding interactions.
The hydrazone nitrogen-hydrogen stretching vibration appears as a weak or sometimes vanishing band in the region of 3300-3500 wavenumbers, reflecting the involvement of this group in intramolecular hydrogen bonding. The weakening or disappearance of this band provides evidence for the formation of the six-membered ring structure that characterizes the Z-isomer configuration. Additional characteristic bands include carbon-hydrogen stretching vibrations of the aromatic and aliphatic systems, appearing in their expected regions around 3000-3100 and 2800-3000 wavenumbers respectively.
Table 2: Characteristic Infrared Vibrational Frequencies
| Functional Group | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Nitro (asymmetric) | 1519 | NO₂ asymmetric stretch |
| Nitro (symmetric) | 1339 | NO₂ symmetric stretch |
| Ester C=O | 1700-1723 | Carbonyl stretch |
| Ketone C=O | 1622-1689 | Carbonyl stretch |
| N-H | 3300-3500 | Hydrogen bonded NH |
Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that reflect the molecular structure and electronic environment of different hydrogen atoms. The hydrazone nitrogen-hydrogen proton appears as a singlet at approximately 14.66 parts per million, significantly downfield due to the deshielding effect of the adjacent nitrogen and involvement in intramolecular hydrogen bonding. This chemical shift value serves as a definitive marker for the hydrazone configuration.
The aromatic protons of the 3-nitrophenyl ring display a complex multipicity pattern reflecting the meta-substitution pattern and electronic effects of the nitro group. Typical chemical shifts range from 7.56 to 8.27 parts per million, with the proton ortho to the nitro group appearing most downfield due to the strong electron-withdrawing effect. The coupling patterns provide information about the substitution pattern and confirm the meta-nitro arrangement.
The ethyl ester portion exhibits characteristic signals with the methylene protons appearing as a quartet around 4.37 parts per million and the methyl protons as a triplet at approximately 1.43 parts per million. The methyl group of the oxobutanoate chain appears as a singlet at 2.62 parts per million, positioned between the aromatic and aliphatic regions due to its proximity to the carbonyl group.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The carbonyl carbons typically appear in the range of 165-175 parts per million, with the ester carbonyl slightly more downfield than the ketone carbonyl due to the electron-withdrawing effect of the oxygen atom. Aromatic carbons display their characteristic patterns in the 120-150 parts per million region, with the carbon bearing the nitro group appearing most downfield.
Nitrogen-15 nuclear magnetic resonance spectroscopy, though less routinely employed, provides valuable information about the electronic environment of nitrogen atoms in the hydrazone linkage. The hydrazone nitrogen typically exhibits chemical shifts in the range of -200 to -300 parts per million, while the nitro nitrogen appears considerably more downfield due to the positive charge character resulting from resonance structures.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the monoisotopic mass of 279.085521. Under electron ionization conditions, the molecule undergoes predictable fragmentation pathways that reflect the stability of different structural units.
The primary fragmentation pathway involves loss of the ethyl ester group, generating a fragment ion at mass-to-charge ratio 251 through loss of 28 mass units corresponding to carbon monoxide. This fragmentation reflects the relative weakness of the carbon-oxygen bond in the ester linkage compared to other bonds in the molecule. Subsequent fragmentations may involve loss of the nitro group or portions of the hydrazone chain.
A significant fragmentation pathway involves cleavage of the hydrazone linkage, generating fragment ions corresponding to the 3-nitrophenyl portion and the oxobutanoate chain. The 3-nitrophenyl fragment typically appears at mass-to-charge ratio 138, representing a stable aromatic system with the nitro substituent. The complementary fragment from the oxobutanoate chain may undergo further decomposition through loss of carbon monoxide or other small molecules.
Additional fragmentation patterns include the formation of iminium ions through rearrangement processes and the generation of stable aromatic fragments through ring fragmentation. The nitro group may undergo reduction under the high-energy conditions of mass spectrometry, leading to fragments corresponding to amino derivatives. These fragmentation patterns serve as diagnostic tools for structural confirmation and can be used to distinguish between different isomeric forms or substitution patterns.
Table 3: Characteristic Mass Spectrometric Fragmentation
| Fragment m/z | Loss (Da) | Structural Assignment |
|---|---|---|
| 279 | - | Molecular ion [M]⁺ |
| 251 | 28 | Loss of CO from ester |
| 138 | 141 | 3-Nitrophenyl cation |
| 91 | 188 | Tropylium ion |
| 77 | 202 | Phenyl cation |
Properties
CAS No. |
18794-99-5 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- |
InChI Key |
SXBCOJHYBVQZQX-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Synonyms |
Butanoic acid, 2-[2-(3-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazones.
Scientific Research Applications
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate with analogues differing in substituent groups, stereochemistry, and bioactivity.
Structural and Electronic Variations
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron Effects : Nitro groups (both 3- and 4-) enhance electrophilicity at the hydrazone moiety, increasing reactivity toward nucleophiles (e.g., hydrazine in pyrazolone synthesis) .
- Stereochemistry : The Z-configuration in the target compound may influence π-π stacking and hydrogen-bonding patterns compared to E-isomers .
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic and Structural Comparisons
Insights :
- NMR Trends : The hydrazone NH proton consistently appears downfield (~10–11 ppm) due to hydrogen bonding. Aromatic protons vary based on substituent electronic effects (e.g., nitro vs. fluoro) .
- Crystallography : Planarity is a common feature in unhindered derivatives (e.g., 3-nitro, 4-chloro), while steric bulk (e.g., 2,6-dimethylphenyl) disrupts conjugation .
Biological Activity
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate, with the molecular formula C12H12N4O4 and CAS number 18794-99-5, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a nitrophenyl group, a hydrazono moiety, and an oxobutanoate fragment. This combination is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O4 |
| Molecular Weight | 252.25 g/mol |
| IUPAC Name | Ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]-3-oxobutanoate |
| CAS Number | 18794-99-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the hydrazono group is capable of forming hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
A study conducted by researchers assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound showed promising inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 21.00 |
| MCF-7 | 26.10 |
These findings indicate that the compound may act as a potential lead for further development in anticancer therapeutics.
Case Studies
- VEGFR-2 Inhibition : In a related study exploring compounds with similar structures, derivatives were synthesized to evaluate their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking studies indicated that modifications to the hydrazono moiety could enhance binding affinity, suggesting that this compound could be optimized for improved VEGFR-2 inhibition.
- Toxicological Assessments : Safety profiles were evaluated using ADMET analysis, which showed favorable absorption and distribution characteristics while indicating low toxicity levels in preliminary assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
